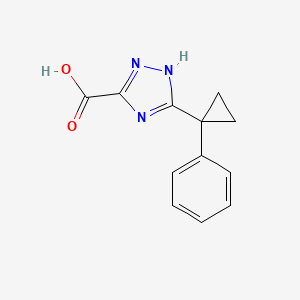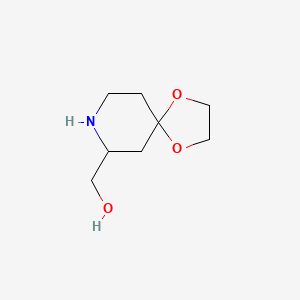
(E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate is an organic compound with a complex structure that includes a carbamate group, a hydroxyl group, and a pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate typically involves the reaction of 2-Methyl-2-propanyl chloroformate with [(3e)-5-hydroxy-3-penten-1-yl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction conditions, leading to higher selectivity and reduced waste. The use of catalysts such as Raney nickel can further improve the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This compound may also interact with cellular pathways involved in signal transduction and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-propanyl (4-hydroxy-2-octanyl)carbamate
- 2-Methyl-2-propanyl (4-hydroxy-3-piperidinyl)carbamate
Uniqueness
2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate is unique due to its specific structural features, such as the pentenyl chain and the position of the hydroxyl group.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[(E)-5-hydroxypent-3-enyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h4,6,12H,5,7-8H2,1-3H3,(H,11,13)/b6-4+ |
InChI Key |
RDSBVFLOBKVNEE-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC/C=C/CO |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



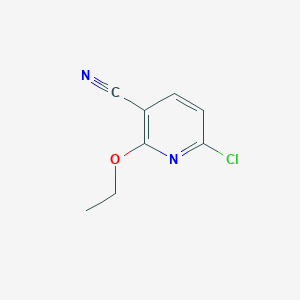
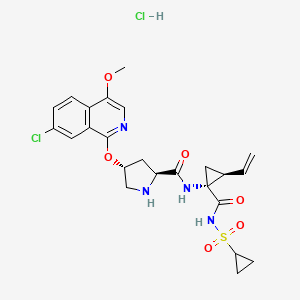
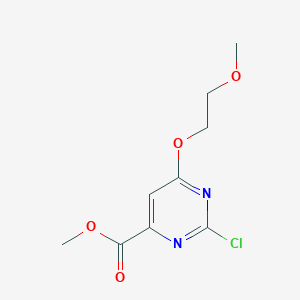
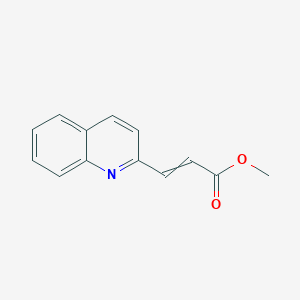
![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
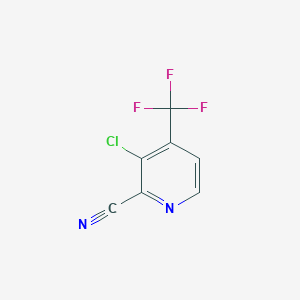
![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)
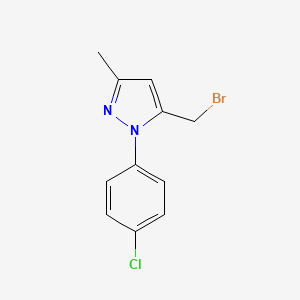
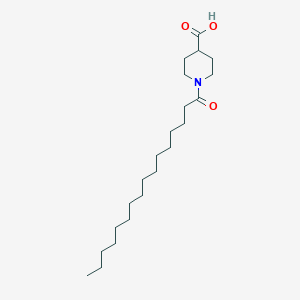

![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)
